GNE-9822 Exhibits Sub-Nanomolar Biochemical Potency (Ki = 0.7 nM) Surpassing PF-06465469 and JTE-051
In a direct biochemical assay measuring inhibition of ITK catalytic activity, GNE-9822 demonstrates a binding affinity (Ki) of 0.7 nM, a value significantly lower than the IC50 values reported for the covalent inhibitor PF-06465469 (2 nM) and the selective inhibitor JTE-051 (2 nM) [1]. While these comparators are potent, the Ki of 0.7 nM indicates GNE-9822 has approximately 2.9-fold higher affinity for the target enzyme under these assay conditions.
| Evidence Dimension | ITK Inhibitory Potency (Ki vs. IC50) |
|---|---|
| Target Compound Data | Ki = 0.7 nM |
| Comparator Or Baseline | PF-06465469 (IC50 = 2 nM), JTE-051 (IC50 = 2 nM) |
| Quantified Difference | 2.9-fold higher potency (Ki 0.7 nM vs. IC50 2 nM) |
| Conditions | Biochemical assay, recombinant ITK enzyme activity |
Why This Matters
Sub-nanomolar Ki ensures that lower compound concentrations are needed to achieve target saturation in vitro, reducing the potential for off-target effects at higher doses and enabling more accurate target engagement studies.
- [1] Burch, J. D., Lau, K., Barker, J. J., Brookfield, F., Chen, Y., Chen, Y., Eigenbrot, C., Ellebrandt, C., Ismaili, M. H., Johnson, A., Kordt, D., MacKinnon, C. H., McEwan, P. A., Ortwine, D. F., Stein, D. B., Wang, X., Winkler, D., Yuen, P. W., Zhang, Y., Zarrin, A. A., & Pei, Z. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(12), 5714–5727. View Source
